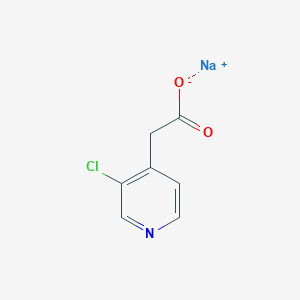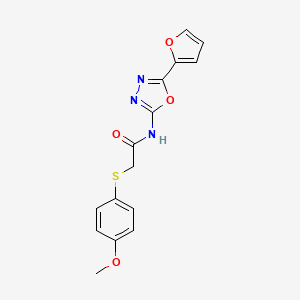![molecular formula C19H19ClN2O3S B2735679 N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-68-1](/img/structure/B2735679.png)
N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals and other biologically active molecules . The molecule also contains a sulfonamide group, which is a common feature in many antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the quinoline moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability under various conditions .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. For instance, novel quinoxaline sulfonamides exhibited significant antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating their potential use as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017). This suggests that similar compounds, including the one , could be researched for developing new antibacterial drugs.
Antimicrobial Evaluation
Quinoline and sulfonamide moieties have been coupled to synthesize compounds with antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, indicating their potential in antimicrobial therapy (Biointerface Research in Applied Chemistry, 2019). Research into similar sulfonamide derivatives could lead to new antimicrobial agents.
Anti-neuropathic Pain and Antitumor Activities
Sulfonamide hybrids, combining various organic compounds with sulfonamide, have shown a broad spectrum of pharmacological activities, including anti-neuropathic pain and antitumor effects. These findings suggest the versatility of sulfonamide derivatives in developing drugs for diverse medical conditions (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antifungal and Antitubercular Activities
Compounds synthesized from quinoline and sulfonamide frameworks have also been tested for their antifungal and antitubercular activities, showing promising results in inhibiting the growth of various fungi and Mycobacterium tuberculosis. This highlights the potential of such compounds in treating infectious diseases (Patel & Pathak, 2012).
Neuroprotective Properties
Quinoline sulfonamides have shown neuroprotective properties against cerebral ischemia, indicating their potential in treating neurological disorders and injuries (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-16(20)5-2-6-17(12)21-26(24,25)15-10-13-4-3-9-22-18(23)8-7-14(11-15)19(13)22/h2,5-6,10-11,21H,3-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQGRQIRFANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)

![N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735604.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)
![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)




![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)


![Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2735619.png)